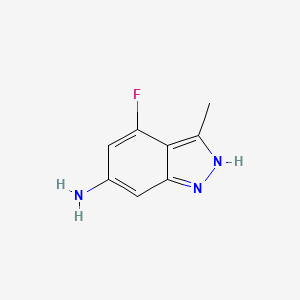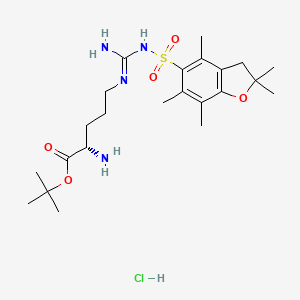
tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride is a useful research compound. Its molecular formula is C23H39ClN4O5S and its molecular weight is 519.098. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Analysis of Similar Compounds
Research on similar sulfonyl-containing compounds, such as parabens and synthetic phenolic antioxidants (SPAs), has highlighted their widespread use and environmental persistence. Parabens, for example, are ubiquitous in aquatic environments due to their extensive use in consumer products, leading to concerns about their potential as weak endocrine disruptors. Analytical studies have focused on their fate, behavior, and transformation products in water, revealing that despite wastewater treatments, they persist at low concentrations in effluents and surface waters (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, SPAs like BHT and DBP have been detected in various environmental matrices, raising concerns about their potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Antioxidant Capacity and Analytical Methods
The antioxidant properties of compounds related to tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride have been a subject of extensive study. For instance, methods to determine antioxidant activity, such as the ABTS/PP decolorization assay, are crucial for evaluating the capacity of similar compounds to counteract oxidative stress, a property that could be inherent to the chemical structure of tert-Butyl derivatives as well (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). These methods, alongside others detailed in literature reviews, provide a framework for understanding the antioxidant mechanisms and potential health benefits of these compounds (Munteanu & Apetrei, 2021).
Synthesis and Application in N-heterocycle Formation
The synthesis of N-heterocycles using chiral sulfinamides, closely related to the sulfonyl functional group in this compound, is a significant area of research. These methods provide access to a wide variety of structurally diverse compounds, including piperidines, pyrrolidines, and azetidines, which are pivotal in the development of natural products and pharmaceuticals (Philip, Radhika, Saranya, & Anilkumar, 2020).
Mecanismo De Acción
Target of Action
Tert-Butyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride, also known as H-Arg(Pbf)-OtBu.HCl, is a complex compound that is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated as a building block .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group, also known as Pbf, can be easily cleaved by trifluoroacetic acid (TFA), allowing for efficient peptide bond formation .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is incorporated into the growing peptide chain, influencing the structure and properties of the resulting peptide . The downstream effects of this include changes to the peptide’s function and interactions with other molecules.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of peptide synthesis and the stability of the compound. For example, the Pbf group can be cleaved by TFA, which is a process that could be influenced by these environmental factors .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCFBQLFXPHSBQ-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
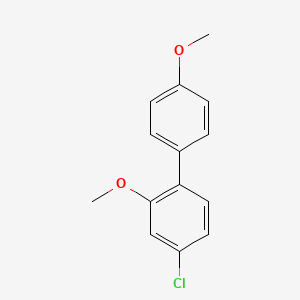






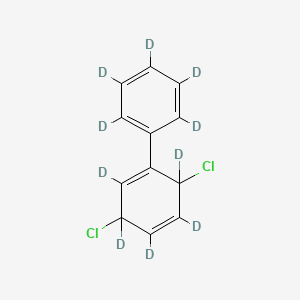
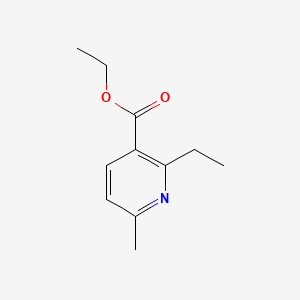
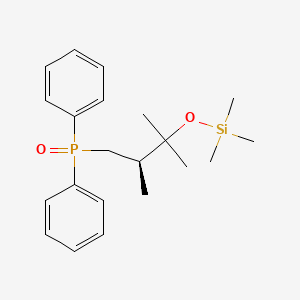

![1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene](/img/structure/B599302.png)

